Galanin(2-29) (pig) is a biologically active neuropeptide derived from the larger galanin peptide, which was first isolated from the porcine intestinal tract in 1983. This peptide plays significant roles in various physiological processes, including pain modulation, energy metabolism, and neuroendocrine functions. Galanin(2-29) is part of the galanin family of peptides, which also includes galanin-like peptide and galanin-message associated peptide. It interacts with three known G protein-coupled receptors: GALR1, GALR2, and GALR3, influencing numerous biological responses in both the central and peripheral nervous systems .
Galanin(2-29) is derived from the larger galanin peptide, which is encoded by the GAL gene. The original isolation of galanin occurred in porcine tissues, particularly in the intestine. The sequence for galanin(2-29) specifically is WTLNSAGYLLGPHAIDNHRSFHDKYGLA, reflecting its amino acid composition .
The synthesis of galanin(2-29) (pig) typically employs solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of protected amino acids to a solid resin support:
The SPPS process requires careful control of reaction conditions to ensure high yield and purity of the final product. The use of protecting groups during synthesis prevents unwanted reactions at specific functional groups until they are needed.
Galanin(2-29) primarily undergoes reactions typical for peptides, including:
These reactions are essential considerations for stability during storage and application in experimental settings .
The stability of galanin(2-29) can be influenced by factors such as pH, temperature, and presence of proteolytic enzymes, which may lead to degradation over time.
The mechanism of action for galanin(2-29) involves its binding to specific receptors—GALR1, GALR2, and GALR3—located in various tissues:
Research indicates that different receptor subtypes may mediate distinct biological effects depending on their location and the signaling pathways activated .
Galanin(2-29) exists as a solid at room temperature and requires specific conditions for storage to maintain stability.
Galanin(2-29) has numerous applications in scientific research:
Galanin(2-29) is an N-terminally truncated isoform of full-length porcine galanin (1-29), generated through proteolytic cleavage that removes the N-terminal glycine residue. The primary sequence is: Tryptophan-Threonine-Leucine-Asparagine-Serine-Alanine-Glycine-Tyrosine-Leucine-Leucine-Glycine-Proline-Histidine-Alanine-Isoleucine-Asparagine-Histidine-Arginine-Serine-Phenylalanine-Serine-Aspartic acid-Lysine-Histidine-Glycine-Leucine-Threonine (C-terminal amidation) [2] [8]. This 28-amino-acid peptide retains the C-terminal amidation characteristic of full-length galanin, a critical post-translational modification that enhances receptor affinity and protects against carboxypeptidase degradation [2] [3].
The truncation at glycine¹ fundamentally alters receptor selectivity. While intact galanin(1-29) binds all three galanin receptor subtypes (Galanin Receptor 1, Galanin Receptor 2, Galanin Receptor 3) with nanomolar affinity, galanin(2-29) exhibits an 85-fold reduction in affinity for Galanin Receptor 1 (Ki = 85 nM vs. 1.0 nM for galanin(1-29)), while maintaining high affinity for Galanin Receptor 2 (Ki = 1.9 nM) and Galanin Receptor 3 (Ki = 12.6 nM) [2] [8]. This selectivity arises from the N-terminal glycine’s role in forming hydrogen bonds with Galanin Receptor 1-specific residues (e.g., Glu271 in transmembrane helix 3) [4]. Further truncation (e.g., galanin(3-29)) ablates all receptor binding, confirming position 2 (tryptophan) as essential for engagement with Galanin Receptor 2 and Galanin Receptor 3 [2] [9].
Table 1: Receptor Binding Affinities of Galanin Fragments
Ligand | Ki (nM) Galanin Receptor 1 | Ki (nM) Galanin Receptor 2 | Ki (nM) Galanin Receptor 3 |
---|---|---|---|
Porcine galanin(1-29) | 0.23 | 0.95 | 9.8 |
Porcine galanin(2-29) | 85 | 1.9 | 12.6 |
Porcine galanin(3-29) | >1000 | >1000 | >1000 |
Source: Adapted from Wang et al. 1997 and Borowsky et al. 1998 [2] [8]
Biophysical studies reveal that galanin(2-29) adopts a flexible horseshoe-like topology in aqueous solutions, but undergoes significant conformational restructuring upon receptor binding. Nuclear magnetic resonance spectroscopy demonstrates that residues 2-15 form an α-helix stabilized by hydrophobic interactions between tryptophan², tyrosine⁹, and leucine¹⁰, while the C-terminus (residues 17-29) remains intrinsically disordered [2] [4]. This N-terminal helix is indispensable for Galanin Receptor 2 activation, as mutations disrupting helical propensity (e.g., proline substitutions) abolish signaling [4] [8].
Cryo-electron microscopy structures of galanin(2-29) bound to Galanin Receptor 2 show the peptide docked parallel to the membrane plane within the extracellular vestibule, without deep penetration into the receptor core—a distinct binding mode compared to neuropeptides like endothelin or orexin [4]. Key interactions include:
This binding geometry positions the peptide to activate Galanin Receptor 2’s Gαq/11 coupling interface, triggering phospholipase C activation and intracellular calcium release [4] [6]. Molecular dynamics simulations indicate that glycine¹ removal enhances conformational freedom in the N-terminus, facilitating optimal positioning for Galanin Receptor 2 engagement while sterically hindering Galanin Receptor 1 contacts [4].
Table 2: Key Receptor-Peptide Interactions in Galanin Receptor 2 Complex
Residue (Galanin(2-29)) | Receptor Interaction Site | Interaction Type | Functional Consequence |
---|---|---|---|
Tryptophan² | Phe271 (Helix 7) | π-π stacking | Anchors N-terminus |
Tyrosine⁹ | Leu102 (Helix 2) | Hydrophobic packing | Stabilizes helix orientation |
Alanine⁶ | Glu274 (Helix 7) | Hydrogen bonding | Facilitates Gq coupling |
Histidine⁵ | Zinc ion (allosteric site) | Chelation (Galanin Receptor 1 only) | Modulates receptor sensitivity |
Source: Cryo-EM data from PNAS 119(21):e2121465119 (2022) [4]
Galanin(2-29) exhibits moderate plasma stability (t½ ~15 minutes in porcine serum) but rapid degradation in neuronal tissue homogenates (t½ <5 minutes), reflecting tissue-specific protease expression [2] [8]. The peptide’s susceptibility to proteolysis is governed by three primary factors:
Metabolite profiling identifies three major degradation products:
C-terminal amidation reduces degradation kinetics by 2.3-fold compared to non-amidated analogs, while N-terminal acetylation of tryptophan² extends serum half-life by inhibiting aminopeptidases [7] [8]. Species-specific stability differences are noted: porcine galanin(2-29) degrades 40% faster than the human galanin(2-30) variant due to the absence of C-terminal serine³⁰ phosphorylation in humans, which impedes carboxypeptidase E recognition [3] [8].
Table 3: Protease Susceptibility and Cleavage Sites
Protease Class | Cleavage Site in Galanin(2-29) | Major Fragment(s) | Inhibitors |
---|---|---|---|
Dipeptidyl peptidase IV | Trp²-Thr³ | Galanin(4-29) | Diprotin A |
Prolyl endopeptidase | Pro¹³-Ala¹⁴ | Galanin(2-13), galanin(14-29) | Z-Pro-prolinal |
Chymotrypsin | Tyr⁹-Leu¹⁰, Phe²⁰-Ser²¹ | Multiple fragments | Chymostatin |
Metallopeptidase (NEP 24.11) | Asn⁵-His⁶ | Galanin(2-5), galanin(6-29) | Phosphoramidon |
Source: In vitro degradation studies summarized in Front. Endocrinol. 3:146 (2012) [2] [8]
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9